![molecular formula C16H23NO4 B1344239 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid CAS No. 213772-01-1](/img/structure/B1344239.png)

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid

説明

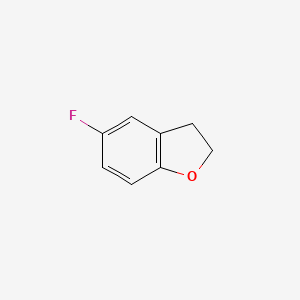

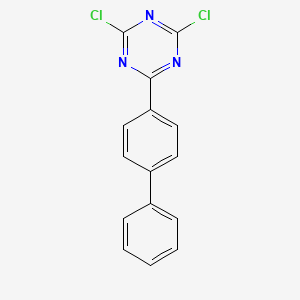

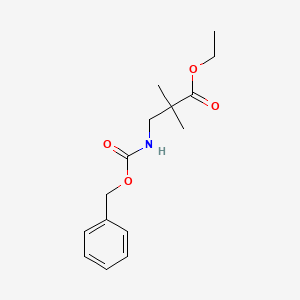

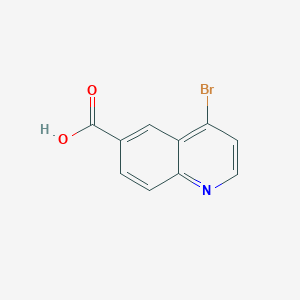

“4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid” is an organic compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 g/mol . The compound is used as a building block in organic synthesis .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isCC(C)(C)OC(=O)N(CCCC(O)=O)Cc1ccccc1 . This indicates the presence of a benzyl group (Cc1ccccc1), a tert-butoxycarbonyl group (CC©©OC(=O)N), and a butanoic acid group (CCCC(O)=O). Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Component of α,γ-peptide hybrids

The compound is an important component of α,γ-peptide hybrids . These hybrids are resistant to enzymatic degradation, which makes them useful in various biological applications . They display significant biological activity, including antibiotic, antiviral, and anticancer properties .

Role in Halogen Exchange Reactions

The compound plays an essential role in halogen exchange reactions . This type of reaction is crucial in many chemical synthesis processes .

Synthesis of Other Compounds

“4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid” is used in the synthesis of other complex compounds . For example, it is used in the production of “4- ( ( (TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID” and "(2S)- [ (TERT-BUTOXYCARBONYL)AMINO] (4-HYDROXYCYCLOHEXYL)ETHANOIC ACID" .

Research and Development

This compound is often used in research and development in the field of chemistry . It is used in the development of new chemical synthesis methods and in the study of reaction mechanisms .

Pharmaceutical Applications

Due to its biological activity, “4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid” has potential applications in the pharmaceutical industry . It could be used in the development of new drugs with antibiotic, antiviral, and anticancer properties .

Industrial Applications

In the industrial sector, this compound can be used in the production of various products . Its role in halogen exchange reactions makes it valuable in industries that rely on these types of chemical reactions .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

特性

IUPAC Name |

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKHPPARUKMUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626357 | |

| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |

CAS RN |

213772-01-1 | |

| Record name | 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)